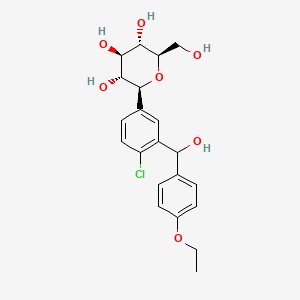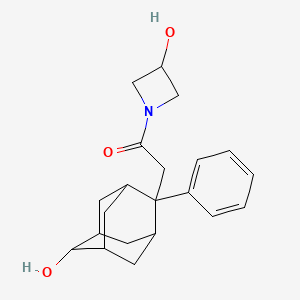
BP1.4160
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BP1.4160 is a highly potent histamine H3 receptor ligand.
Wissenschaftliche Forschungsanwendungen
Grid Service Orchestration Using BPEL :
- This study focuses on the orchestration of scientific workflows using the Business Process Execution Language (BPEL) in distributed Grid environments. It emphasizes the use of BPEL in automating polymorph prediction applications, highlighting the reliability, performance, and scalability achieved in executing complex scientific workflows (Emmerich et al., 2005).
2D Black Phosphorus-Based Biomedical Applications :
- This paper reviews the biomedical applications of black phosphorus (BP), focusing on its unique properties like layer-dependent bandgap and biocompatibility. It discusses BP's use in photothermal therapy, drug delivery, bioimaging, and more, while addressing challenges like surface instability (Luo et al., 2019).
Applying BPEL to Chemical Research on Grid :
- This research discusses the use of BPEL in chemical research, specifically for automating experimental processes in a Grid environment. It evaluates how BPEL's features meet the scalability and reliability requirements of chemical research on scientific workflows (Wei et al., 2008).
Recent Advances on Black Phosphorus for Energy Storage, Catalysis, and Sensor Applications :
- This paper highlights the applications of black phosphorus in energy storage, catalysis, and sensor technologies. It details BP's high charge-carrier mobility and theoretical capacity, discussing its use in Li-/Na-ion battery anodes, catalysis, and selective sensors (Liu et al., 2018).
Recent advances in black phosphorus-based photonics, electronics, sensors and energy devices :
- This review covers the synthesis, properties, and applications of black phosphorus in nanoelectronics, nanophotonics, and optoelectronics. It discusses BP's electronic, optical, and mechanical properties, as well as challenges in developing BP-based technologies (Zhou et al., 2017).
Biophotovoltaics oxygenic photosynthetic organisms in the world of bioelectrochemical systems
:
- This paper discusses biophotovoltaic systems (BPVs) that use oxygenic photosynthetic organisms like cyanobacteria for current generation. It highlights the potential of BPVs in energy conversion and environmental applications (McCormick et al., 2015).
Eigenschaften
CAS-Nummer |
914302-67-3 |
|---|---|
Produktname |
BP1.4160 |
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.47 |
IUPAC-Name |
trans-4-[4-(3-Piperidin-1-yl-propoxy)-phenyl]-cyclohexanol |
InChI |
InChI=1S/C20H31NO2/c22-19-9-5-17(6-10-19)18-7-11-20(12-8-18)23-16-4-15-21-13-2-1-3-14-21/h7-8,11-12,17,19,22H,1-6,9-10,13-16H2/t17-,19- |
InChI-Schlüssel |
VKZMICHNLVMXRJ-UAPYVXQJSA-N |
SMILES |
O[C@H]1CC[C@H](C2=CC=C(OCCCN3CCCCC3)C=C2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BP1.4160; BP14160; BP1 4160 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)




![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)